molecular formula C19H20FN B12596414 1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine CAS No. 912339-35-6

1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine

Cat. No.: B12596414
CAS No.: 912339-35-6
M. Wt: 281.4 g/mol
InChI Key: IWTLHROHXPXXEP-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to an ethenyl chain, which is further connected to a pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and their ability to serve as scaffolds for drug development .

Preparation Methods

The synthesis of 1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl and methylphenyl groups. One common synthetic route includes:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to the activation or inhibition of specific biological pathways, resulting in various pharmacological effects .

Properties

CAS No.

912339-35-6

Molecular Formula

C19H20FN

Molecular Weight

281.4 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine

InChI

InChI=1S/C19H20FN/c1-15-5-4-6-17(13-15)19(21-11-2-3-12-21)14-16-7-9-18(20)10-8-16/h4-10,13-14H,2-3,11-12H2,1H3

InChI Key

IWTLHROHXPXXEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=CC2=CC=C(C=C2)F)N3CCCC3

Origin of Product

United States

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